

An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazol-3-amine

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Compound of Interest

Compound Name: 7-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1347498

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Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential applications of **7-(trifluoromethyl)-1H-indazol-3-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide includes detailed data on the compound's structure, physicochemical characteristics, and safety information, presented in a clear and accessible format. Furthermore, it outlines generalized experimental protocols for synthesis and analysis and visualizes key workflows and potential biological pathways using Graphviz diagrams.

Core Chemical Identity and Structure

7-(Trifluoromethyl)-1H-indazol-3-amine is a heterocyclic organic compound featuring an indazole core substituted with a trifluoromethyl group at the 7-position and an amine group at the 3-position.^{[1][2]} The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its metabolic stability and potential for biological activity.^{[3][4]} It is often utilized as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.^{[2][3]}

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	7-(trifluoromethyl)-1H-indazol-3-amine[1]
CAS Number	60330-35-0[1][2]
Molecular Formula	C ₈ H ₆ F ₃ N ₃ [1][2]
SMILES	C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N[1][5]
InChI	InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14)[1]
InChIKey	RLNKCXFTRPDGAP-UHFFFAOYSA-N[1][5]
MDL Number	MFCD03426698

Physicochemical and Computed Properties

The physicochemical properties of **7-(trifluoromethyl)-1H-indazol-3-amine** are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical and Computed Data

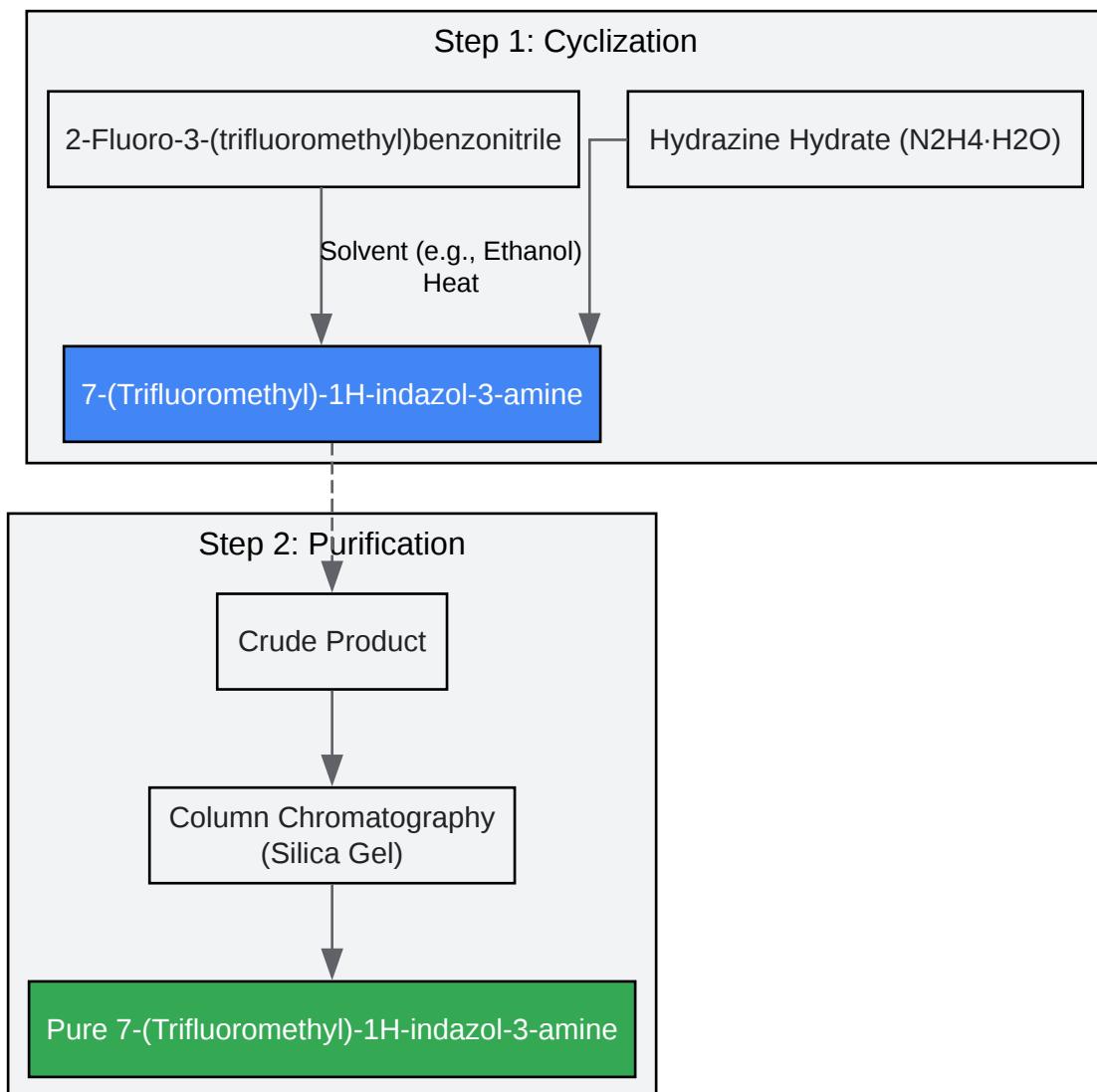
Property	Value	Source
Molecular Weight	201.15 g/mol	[1][2]
Exact Mass	201.05138169 Da	[1]
Physical Form	Solid	Vendor Data
Purity	Typically ≥97% or ≥98%	[2]
Topological Polar Surface Area	54.7 Å ²	[1]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bonds	0	[5]
Storage Temperature	Refrigerator or cool, dry place	[6]

Experimental Protocols

While specific experimental data for this exact compound is not extensively published, standard protocols for the synthesis, purification, and characterization of similar indazole derivatives are well-established. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for this compound.[\[2\]](#)[\[7\]](#)

General Synthesis of Indazole Amines

The synthesis of substituted indazole amines often begins with a corresponding substituted fluorobenzonitrile. A generalized two-step process is illustrated below.



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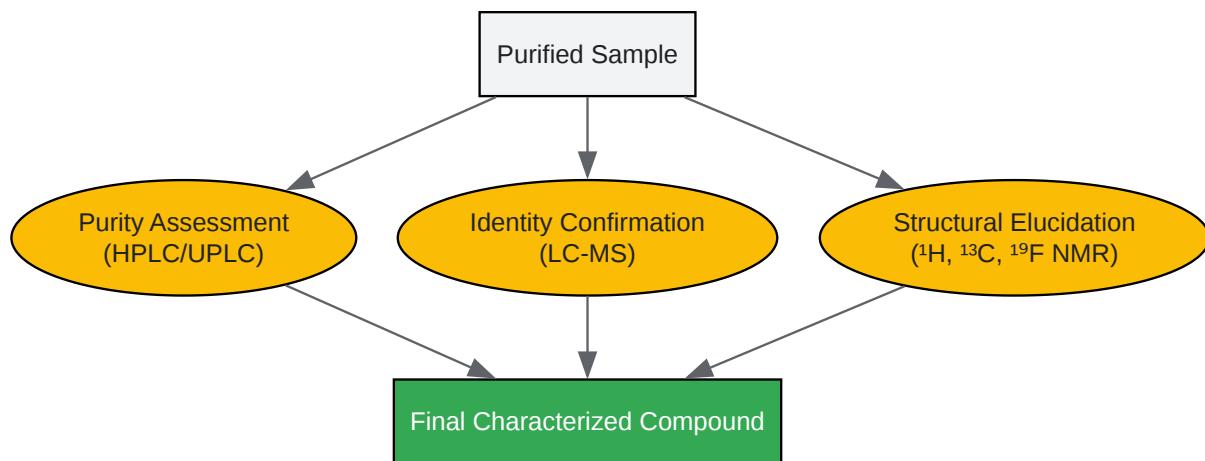
Caption: Generalized synthetic workflow for **7-(trifluoromethyl)-1H-indazol-3-amine**.

Methodology:

- Cyclization: A solution of the starting material, 2-fluoro-3-(trifluoromethyl)benzonitrile, is treated with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **7-(trifluoromethyl)-1H-indazol-3-amine**.

Analytical Characterization

A standard workflow for the analytical characterization of the synthesized compound is essential to confirm its identity and purity.



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Caption: Standard workflow for analytical characterization.

Methodologies:

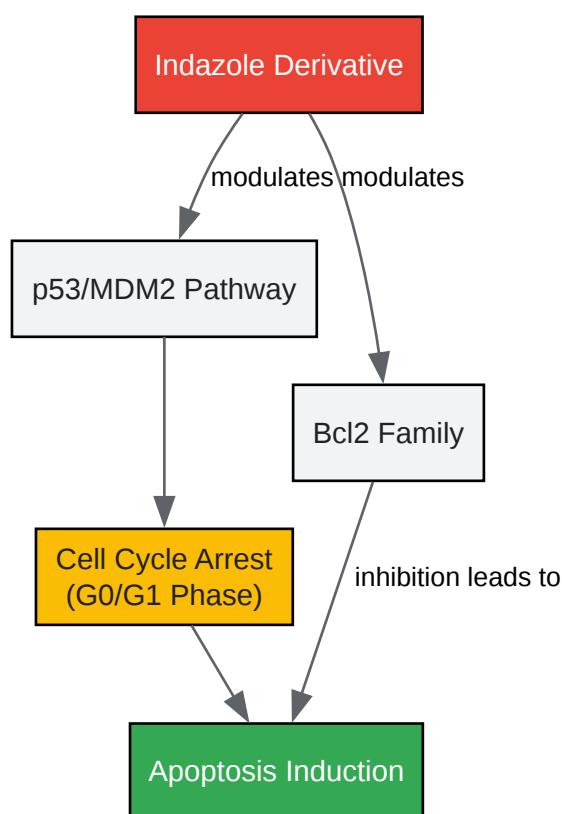
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC.
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA or formic acid).
 - Detection: UV at 254 nm and 280 nm.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound.[8]
 - LC Conditions: Similar to HPLC protocol.
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Expected $[M+H]^+$: 202.1.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for structural confirmation.
 - Solvent: DMSO-d₆ or CDCl₃.
 - ¹H NMR: Expected signals in the aromatic region (7-8 ppm) and a broad singlet for the amine protons.
 - ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.[9][10]
 - ¹³C NMR: Signals for the aromatic carbons and the carbon bearing the CF₃ group (which will appear as a quartet due to C-F coupling) are anticipated.[11]

Biological Activity and Potential Applications

Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial

properties.[12][13]

While specific biological data for **7-(trifluoromethyl)-1H-indazol-3-amine** is limited in the public domain, its derivatives have been investigated as potent anti-cancer agents.[12] Studies on related indazole compounds suggest they may induce apoptosis and affect the cell cycle by modulating pathways such as the p53/MDM2 pathway and inhibiting Bcl2 family members.[12][13] The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of drug candidates.[4]



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Caption: Potential signaling pathways modulated by indazole-based compounds.[12][13]

Safety and Handling

7-(Trifluoromethyl)-1H-indazol-3-amine is associated with several hazard warnings. Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed. [14] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H335: May cause respiratory irritation.[14]

Precautionary Statements & Handling:

- Prevention: Avoid breathing dust.[14] Wash hands and exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[14] Use only in a well-ventilated area.[14] Wear protective gloves, eye protection, and face protection.[14]
- Response:
 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]
 - IF ON SKIN: Wash with plenty of soap and water.[14]
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[14] Store locked up.[15] The compound should be stored in a refrigerator.
- Disposal: Dispose of contents/container to an approved waste disposal plant.[14][15]

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